molecular formula C19H16O6 B2970660 methyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 858766-65-1

methyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No. B2970660
CAS RN: 858766-65-1
M. Wt: 340.331
InChI Key: VHXODLFWPYMBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate” is a chemical compound with the linear formula C20H16O7 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Scientific Research Applications

Polymerization Processes

  • Nitroxide-Mediated Photopolymerization : A study introduced an alkoxyamine derivative with a chromophore group directly linked to the aminoxyl function, demonstrating its decomposition under UV irradiation to generate corresponding radicals. This compound showed comparable efficiency to conventional photoinitiators in nitroxide-mediated photopolymerization, indicating potential applications in controlled polymer synthesis (Guillaneuf et al., 2010).

Antibacterial Activity

  • Antibacterial Effects and New Derivatives Synthesis : Research on synthesized compounds related to 4-hydroxy-chromen-2-one demonstrated high levels of bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. This suggests the chemical's derivatives could serve as potent antibacterial agents (Behrami & Dobroshi, 2019).

Molecular Structure Analysis

  • Glycoside Lactone Derivative Structure : A novel glycoside lactone derivative with a 2-C-unsaturated diester substituent was synthesized, highlighting the structural complexity and diversity attainable with such chemical frameworks. The molecular structure adopted a chair-chair conformation, providing insights into its potential biochemical applications (Zhang et al., 2001).

Photochemical Reactions

  • Methyl Benzoate and Benzoic Acid Reduction : A study focused on the reduction of methyl benzoate on a Y2O3 catalyst under hydrogen, exploring the mechanisms of surface benzoate formation and reduction. This research provides a foundation for understanding how such compounds can be manipulated in catalytic and synthetic processes (King & Strojny, 1982).

Safety and Hazards

Sigma-Aldrich provides this product to researchers and makes no representation or warranty whatsoever with respect to this product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . Therefore, the user must assume responsibility for safety and hazards associated with this compound.

properties

IUPAC Name

methyl 4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-11-18(25-13-6-4-12(5-7-13)19(21)23-3)17(20)15-9-8-14(22-2)10-16(15)24-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXODLFWPYMBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate

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